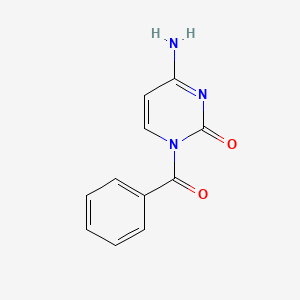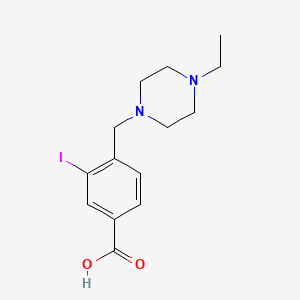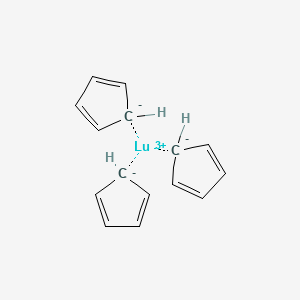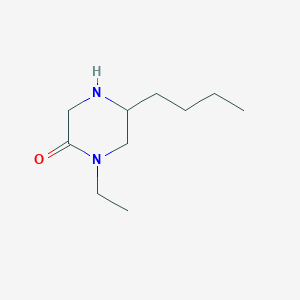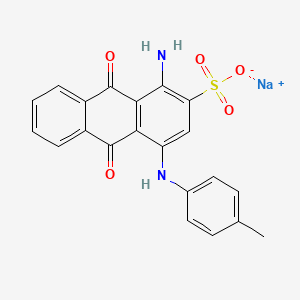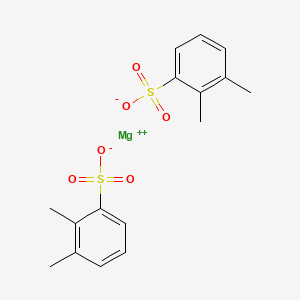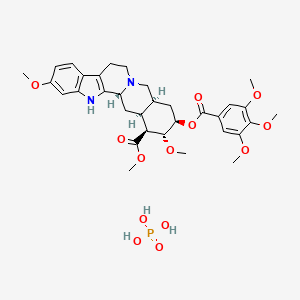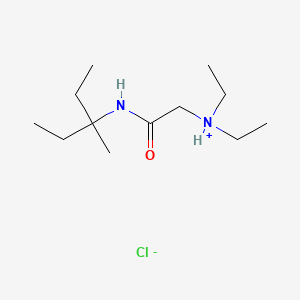
2-(Diethylamino)-N-(1-ethyl-1-methylpropyl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)-N-(1-ethyl-1-methylpropyl)acetamide hydrochloride is a synthetic organic compound. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)-N-(1-ethyl-1-methylpropyl)acetamide hydrochloride typically involves the reaction of diethylamine with 1-ethyl-1-methylpropylamine in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted acetamides.
科学的研究の応用
2-(Diethylamino)-N-(1-ethyl-1-methylpropyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use as an anesthetic or analgesic agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The diethylamino group allows it to form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of biological pathways. The exact mechanism of action depends on the specific application and target molecule.
類似化合物との比較
- 2-(Diethylamino)-N-(1-methylpropyl)acetamide
- 2-(Diethylamino)-N-(1-ethylpropyl)acetamide
- 2-(Diethylamino)-N-(1-methyl-1-propyl)acetamide
Uniqueness: 2-(Diethylamino)-N-(1-ethyl-1-methylpropyl)acetamide hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it particularly valuable in certain chemical and pharmaceutical applications.
特性
| 108302-09-6 | |
分子式 |
C12H27ClN2O |
分子量 |
250.81 g/mol |
IUPAC名 |
diethyl-[2-(3-methylpentan-3-ylamino)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C12H26N2O.ClH/c1-6-12(5,7-2)13-11(15)10-14(8-3)9-4;/h6-10H2,1-5H3,(H,13,15);1H |
InChIキー |
FTRJRUSYEBNLAP-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CC)NC(=O)C[NH+](CC)CC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)
